

Unlocking Bioorthogonal Chemistry: A Technical Guide to DBCO-PEG4-Alkyne

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Compound of Interest

Compound Name: DBCO-PEG4-alkyne

Cat. No.: B12421435

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **DBCO-PEG4-alkyne**, a key reagent in the field of bioorthogonal chemistry. This document details experimental protocols for its application in strain-promoted azide-alkyne cycloaddition (SPAAC) and provides visualizations of relevant workflows and signaling pathways to support researchers in drug development and other scientific fields.

Core Properties of DBCO-PEG4-Alkyne

DBCO-PEG4-alkyne is a heterobifunctional linker that possesses both a dibenzocyclooctyne (DBCO) group and a terminal alkyne.^{[1][2]} This unique structure allows for two sequential, orthogonal click chemistry reactions. The DBCO moiety reacts with azides via the copper-free SPAAC reaction, while the terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC).^[1] The polyethylene glycol (PEG4) spacer enhances the molecule's hydrophilicity, which helps to reduce aggregation, minimize steric hindrance, and improve solubility in aqueous environments.^{[2][3]}

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **DBCO-PEG4-alkyne**.

Property	Value	Source(s)
Molecular Formula	C ₃₀ H ₃₄ N ₂ O ₆	
Molecular Weight	518.24 g/mol	
Appearance	Slightly yellow oil / Light yellow oil	
Purity	≥ 95% (HPLC)	
CAS Number	2741418-16-4	

Solubility and Storage	Details	Source(s)
Solubility	Soluble in DCM, THF, Acetonitrile, DMF, DMSO	
Storage Conditions	Store at -20°C, protected from light and moisture.	
Shelf Life	12 months unopened after receipt	
Handling	For long-term storage, keep as a solid at -20°C. Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for several days to a few months, but it is recommended to prepare aqueous working solutions fresh. Avoid repeated freeze-thaw cycles.	

Experimental Protocols

The following are detailed methodologies for key experiments involving **DBCO-PEG4-alkyne**.

Protocol 1: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the general procedure for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.

Materials:

- Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)
- **DBCO-PEG4-alkyne**
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
- Anhydrous DMSO or DMF
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Reagent Preparation:
 - Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
 - Prepare a stock solution of **DBCO-PEG4-alkyne** in anhydrous DMSO or DMF (e.g., 10 mM).
- Conjugation Reaction:
 - Add a 2- to 20-fold molar excess of the **DBCO-PEG4-alkyne** stock solution to the azide-modified biomolecule solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the biomolecule.
 - Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle mixing. Reaction times may need to be optimized depending on the specific reactants.

- Purification:
 - Remove unreacted **DBCO-PEG4-alkyne** and byproducts using an appropriate purification method, such as size-exclusion chromatography or dialysis against a suitable buffer.
- Analysis:
 - Confirm the successful conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy by monitoring the disappearance of the DBCO absorbance at approximately 309 nm.

Protocol 2: Labeling of Cell Surface Glycans

This protocol outlines the metabolic labeling of cells with an azide-containing sugar followed by fluorescent labeling using a DBCO-fluorophore conjugate.

Materials:

- Mammalian cells
- Cell culture medium
- Azide-derivatized metabolite (e.g., Ac4ManNAz)
- DBCO-PEG4-fluorophore conjugate
- D-PBS with 1% FBS
- 4% formaldehyde in D-PBS (for fixation)
- Fluorescence microscope

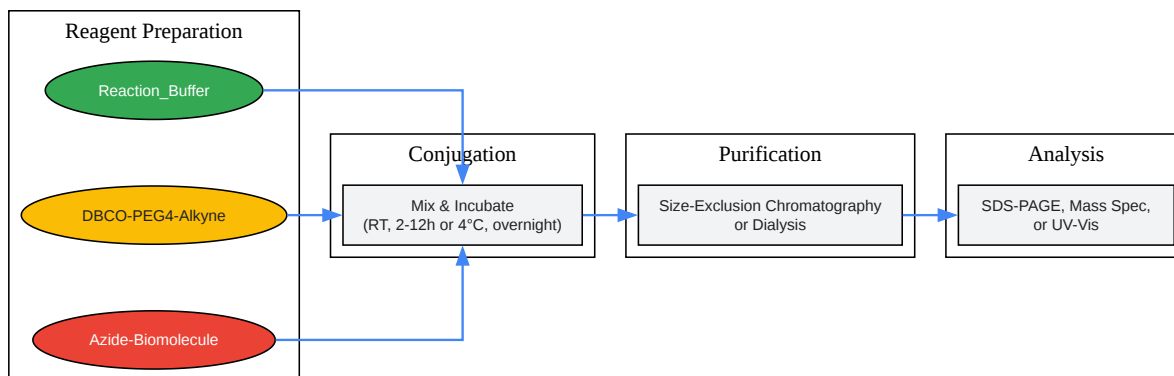
Procedure:

- Metabolic Labeling:
 - Culture mammalian cells in an appropriate medium containing an azide-derivatized metabolite (e.g., 25-50 μ M Ac4ManNAz) at 37°C in a 5% CO₂ incubator for 24-48 hours.

- Cell Washing:
 - Wash the cells twice with D-PBS containing 1% FBS.
- Fluorescent Labeling:
 - Prepare a working solution of the DBCO-PEG4-fluorophore conjugate in D-PBS with 1% FBS (e.g., 5-30 μ M).
 - Label the azide-modified cells by incubating them with the DBCO-PEG4-fluorophore solution at room temperature in the dark for 30-60 minutes.
- Final Washing:
 - Wash the cells four times with D-PBS containing 1% FBS to remove unbound DBCO-fluorophore.
- Fixation and Imaging (Optional):
 - Fix the cells with 4% formaldehyde in D-PBS for 20 minutes at room temperature.
 - Wash the cells with D-PBS.
 - Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

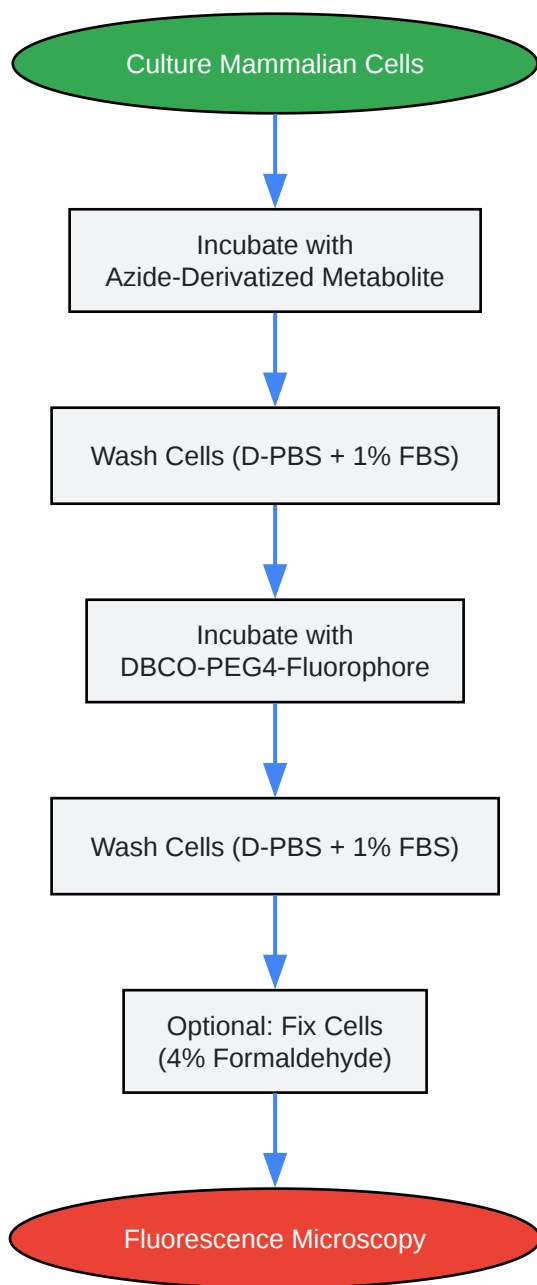
Visualizations

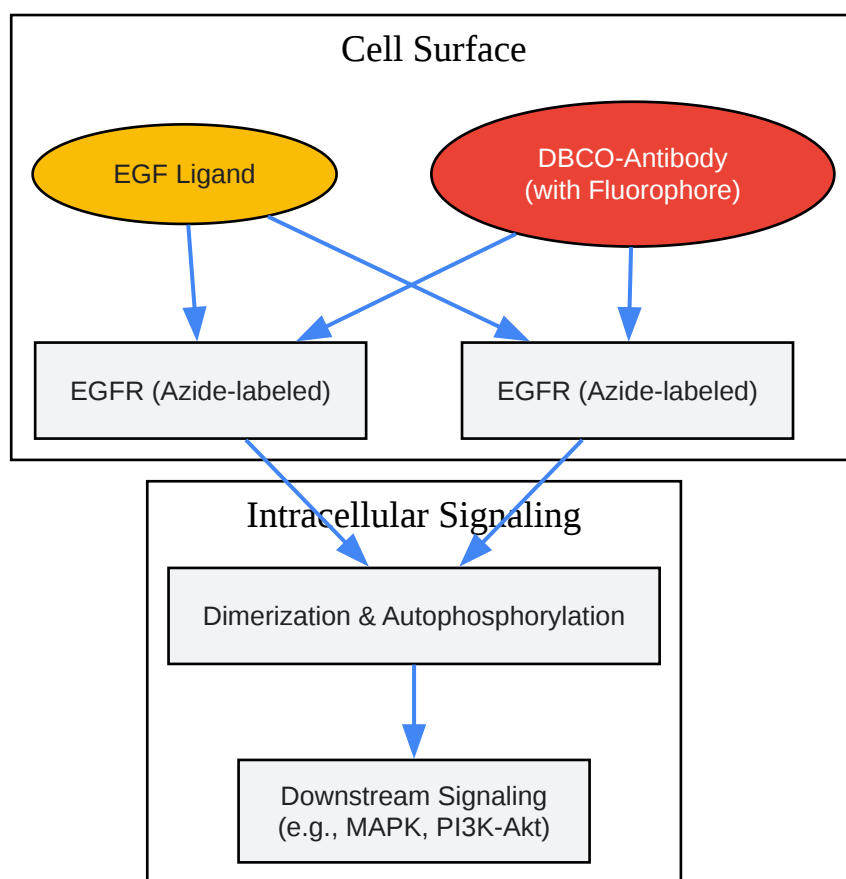
The following diagrams illustrate key experimental workflows and signaling pathway applications of **DBCO-PEG4-alkyne**.



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Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.





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